(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves the reaction of 2-aminothiophenol with various electrophiles . The resulting compounds can then be further functionalized to yield a wide range of derivatives .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives is characterized by a benzo[d]thiazole core, which can be functionalized with various groups to yield a wide range of derivatives .Chemical Reactions Analysis
Benzo[d]thiazol-2(3H)-one derivatives can undergo a variety of chemical reactions, depending on the functional groups present . For example, they can participate in cycloaddition reactions to form triazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can vary widely, depending on their specific structure .Scientific Research Applications
Antimycotic Applications
- Antimycotic Efficacy : Studies on sertaconazole, an antimycotic compound with a different but related chemical structure, demonstrate its effectiveness in treating Pityriasis versicolor and superficial mycoses caused by Candida albicans, with high efficacy and safety profiles (Nasarre et al., 1992). This suggests that compounds with similar chemical functionalities might also hold potential for antimycotic applications.
Sedative Drug Research
- Sedative Drugs and Abuse Liability : Research on various hypnotic drugs, including benzodiazepines and non-benzodiazepines, explores their abuse liability and potential adverse effects (Griffiths & Johnson, 2005). This area might be relevant if “(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide” has or is suspected to have CNS activity.
Metabolism and Safety Profiles
- Metabolism Studies : Investigations into the metabolism of pharmaceuticals, such as etozolin, a novel diuretic, provide insights into how similar compounds might be metabolized in the body, including potential metabolic pathways and the excretion of drug-related materials (Biamino, 1977). Understanding the metabolism and excretion of new chemical entities is crucial for assessing their safety and therapeutic potential.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-29-18-17-27-21-15-9-10-16-22(21)30-25(27)26-24(28)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,23H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJATUJJSERFEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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